Product packaging for 2,2-Dimethoxy-7-azaspiro[3.5]nonane(Cat. No.:CAS No. 1638920-37-2)

2,2-Dimethoxy-7-azaspiro[3.5]nonane

Cat. No.: B2561133
CAS No.: 1638920-37-2
M. Wt: 185.267
InChI Key: LFLDCELIQRTIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Spirocyclic Systems in Modern Organic Synthesis

Spirocyclic compounds, which feature at least two molecular rings connected by a single common atom known as the spiro atom, hold a unique position in organic chemistry. wikipedia.orgtandfonline.com This structural motif imparts a distinct three-dimensional geometry, a significant departure from the often-planar structures of many aromatic and heteroaromatic systems. tandfonline.com The key advantage offered by spirocycles in drug discovery and synthesis is their inherent rigidity and the ability to project functional groups into three-dimensional space, which can lead to more specific and potent interactions with biological targets like proteins. tandfonline.combldpharm.com

The quaternary carbon at the core of carbocyclic spirocycles introduces a level of structural complexity and three-dimensionality (measured by a higher fraction of sp3 hybridized carbons) that is increasingly sought after in drug development. bldpharm.com A higher sp3 fraction is often correlated with greater success in clinical trials, potentially due to improved physicochemical properties such as aqueous solubility and metabolic stability. bldpharm.comresearchgate.net Spirocyclic systems are well-represented in a variety of natural products, which have evolved to interact effectively with biological macromolecules. tandfonline.comnih.gov The development of stereoselective synthesis methods has further enhanced the utility of spiro compounds, allowing for precise control over their complex architectures. kingsbookstore.com

The Azaspiro[3.5]nonane Core: A Key Motif in Synthetic and Medicinal Chemistry

Within the diverse family of spirocycles, the azaspiro[3.5]nonane framework—consisting of an azetidine (B1206935) ring (a four-membered nitrogen-containing ring) and a piperidine (B6355638) ring (a six-membered nitrogen-containing ring) sharing a spirocarbon—has emerged as a particularly valuable scaffold. However, the term is also used for skeletons containing a four-membered carbocycle and a six-membered nitrogen-containing ring. These structures are of significant interest in medicinal chemistry. bldpharm.com The defined three-dimensional orientation of the azaspiro[3.5]nonane core allows for the precise positioning of substituents to interact with biological targets.

The utility of this scaffold is highlighted in the development of novel therapeutics. For instance, researchers have designed and synthesized a class of 7-azaspiro[3.5]nonane derivatives that act as potent agonists for the G protein-coupled receptor 119 (GPR119). nih.gov This research led to the identification of a compound with a favorable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rat models, demonstrating the scaffold's potential in treating metabolic diseases. nih.gov Furthermore, the incorporation of azaspiro cycles has been shown to be an effective strategy for modulating physicochemical properties, such as lowering lipophilicity (logD values) and improving metabolic stability and selectivity in drug candidates. bldpharm.com The development of synthetic routes to various substituted diazaspiro[3.5]nonanes and other analogs further underscores the importance of this motif as a versatile building block for creating new chemical entities for pharmaceutical research. researchgate.netuniv.kiev.ua

Contextualizing 2,2-Dimethoxy-7-azaspiro[3.5]nonane within Azaspiro[3.5]nonane Research

The specific compound, this compound, represents a functionalized building block within the broader class of azaspiro[3.5]nonanes. Its chemical structure is characterized by a cyclobutane (B1203170) ring and a piperidine ring, with the nitrogen at the 7-position and two methoxy (B1213986) groups on the cyclobutane ring at the 2-position. These methoxy groups form a dimethyl ketal, which is a protected form of a ketone.

This structure positions this compound as a useful intermediate for further chemical synthesis. The ketal is stable under many reaction conditions, allowing for selective chemical modifications to be made at the nitrogen atom of the piperidine ring without affecting the cyclobutanone (B123998) moiety. The nitrogen can be functionalized through reactions like amidation or reductive amination to attach various side chains, a common strategy in drug discovery to explore structure-activity relationships. researchgate.net Subsequently, the ketal can be hydrolyzed under acidic conditions to reveal the ketone, providing another site for chemical diversification. The availability of this compound and its hydrochloride salt from chemical suppliers confirms its role as a readily accessible starting material for research and development projects. bldpharm.comcymitquimica.comamadischem.com Research into structurally related azaspiro compounds, which have shown potential anticonvulsant activity, further situates this molecular framework within an active area of medicinal chemistry exploration.

Compound Data

Table 1: Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₁₀H₁₉NO₂ nih.govC₁₀H₂₀ClNO₂ amadischem.com
Molecular Weight 185.26 g/mol 221.72 g/mol amadischem.com
CAS Number 126970403 (from PubChem)1638766-92-3 bldpharm.com
InChIKey FQWQSXWKJBKUSG-UHFFFAOYSA-N cymitquimica.comNot explicitly listed

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B2561133 2,2-Dimethoxy-7-azaspiro[3.5]nonane CAS No. 1638920-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethoxy-7-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-12-10(13-2)7-9(8-10)3-5-11-6-4-9/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLDCELIQRTIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CCNCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2,2 Dimethoxy 7 Azaspiro 3.5 Nonane and Azaspiro 3.5 Nonane Systems

Reactivity at the Spirocyclic Nitrogen Atom

The secondary amine of the 7-azaspiro[3.5]nonane core is a key site for derivatization. As a nucleophilic center, it readily participates in a variety of bond-forming reactions. N-alkylation and N-acylation are common strategies to introduce diverse substituents, thereby modulating the molecule's physicochemical and pharmacological properties.

For instance, in the development of GPR119 agonists, the nitrogen atom of the 7-azaspiro[3.5]nonane was capped with various groups to optimize biological activity. nih.gov Similarly, N-alkylation of related diazaspiro systems, such as 2,7-diazaspiro[3.5]nonane, with reagents like benzyl (B1604629) bromide and (2-bromoethyl)benzene (B7723623) is a well-established method for producing derivatives with enhanced pharmacological profiles. The general reactivity of the nitrogen atom allows for its incorporation into more complex structures through reactions like the Buchwald-Hartwig amination, which forms C-N bonds with aryl halides.

Table 1: Representative Reactions at the Spirocyclic Nitrogen of Azaspiro[3.5]nonane Systems

Reaction Type Reagents and Conditions Product Type Reference
N-Alkylation Alkyl halide (e.g., benzyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) N-Alkyl-7-azaspiro[3.5]nonane
N-Arylation (Buchwald-Hartwig) Aryl halide, Palladium catalyst, Ligand, Base N-Aryl-7-azaspiro[3.5]nonane
N-Acylation Acyl chloride, Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) N-Acyl-7-azaspiro[3.5]nonane google.com

Transformations Involving the Dimethoxy Functionality (e.g., ketal hydrolysis to ketone)

The dimethoxy group at the C-2 position of 2,2-dimethoxy-7-azaspiro[3.5]nonane is a protective ketal functionality. This group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to unmask a ketone. This transformation is fundamental, as the resulting 7-azaspiro[3.5]nonan-2-one is a key intermediate for further functionalization, particularly for reactions involving the carbonyl group or the adjacent α-carbons.

The hydrolysis provides a strategic entry point to a different class of derivatives, expanding the synthetic utility of the parent compound. The ketone can then be used in a wide array of subsequent reactions, including reductions, reductive aminations, and carbon-carbon bond-forming reactions.

Table 2: Ketal Hydrolysis of this compound

Starting Material Reagents and Conditions Product
This compound Aqueous acid (e.g., HCl), Solvent (e.g., Acetone/Water) 7-Azaspiro[3.5]nonan-2-one

Functionalization of the Azaspiro[3.5]nonane Skeleton

Beyond modifications at the nitrogen and the ketal, the carbocyclic framework of the azaspiro[3.5]nonane system can be extensively functionalized.

Functional group interconversions (FGIs) are crucial for converting one functional group into another, enabling the synthesis of complex molecules from simpler precursors. fiveable.meimperial.ac.uk In the context of azaspiro[3.5]nonane systems, reduction reactions are particularly important.

For example, amide or lactam functionalities within a spirocyclic system can be reduced to the corresponding amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). google.com This is a common step in multi-step syntheses to generate the core azaspiroalkane structure. google.com Catalytic hydrogenation is another key reduction method, often employed to remove protecting groups such as benzyl groups from the nitrogen atom, using a catalyst like palladium on carbon (Pd/C). google.com

Conversely, oxidation reactions can introduce new functionality. Alcohols on the spirocyclic ring can be oxidized to ketones or aldehydes. For instance, the Dess-Martin periodinane has been effectively used to convert alcohol precursors into the corresponding ketones in related spirocyclic systems. univ.kiev.ua

Table 3: Selected Functional Group Interconversions on Azaspiro[3.5]nonane Scaffolds

Transformation Reagent(s) Functional Group Change Reference
Amide/Lactam Reduction Lithium aluminum hydride (LiAlH₄) Amide → Amine google.comimperial.ac.uk
Debenzylation H₂, Pd/C N-Benzyl → N-H google.com
Alcohol Oxidation Dess-Martin periodinane Alcohol → Ketone univ.kiev.ua
Ketone/Aldehyde Reduction Sodium borohydride (B1222165) (NaBH₄) Ketone/Aldehyde → Alcohol fiveable.me

Carbon-Carbon Bond Forming Reactions on Spirocyclic Systems

Creating new carbon-carbon bonds is central to building molecular complexity. chemistry.coach For azaspiro[3.5]nonane systems, C-C bond formation can be achieved after converting the ketal of this compound to the ketone, 7-azaspiro[3.5]nonan-2-one. The resulting ketone can then serve as an electrophile or be converted into a nucleophilic enolate.

Methods such as the Michael addition and intramolecular aldol (B89426) condensation have been used to construct bicyclo[3.3.1]nonane cores, a related structural motif. nih.gov These strategies could be adapted to the azaspiro[3.5]nonan-2-one system. For example, the ketone could undergo a Michael addition with an α,β-unsaturated compound, or an aldol reaction could be used to build a new ring onto the existing framework. nih.gov Modern cross-coupling reactions, such as the Suzuki or Heck reactions, could also be employed if a suitable halide or triflate is installed on the carbocyclic ring. chemistry.coach

Table 4: Potential Carbon-Carbon Bond Forming Reactions on the Azaspiro[3.5]nonane Skeleton

Reaction Type Key Reagents Substrate Requirement Potential Product Reference
Aldol Condensation Base (e.g., LDA) or Acid Ketone (e.g., 7-Azaspiro[3.5]nonan-2-one) α,β-Unsaturated ketone derivative nih.gov
Michael Addition Base, Michael Acceptor (e.g., Ethyl acrylate) Ketone (enolate form) 3-Substituted-7-azaspiro[3.5]nonan-2-one nih.gov
Suzuki Coupling Palladium Catalyst, Base, Boronic Acid Halogenated azaspiro[3.5]nonane Aryl/Vinyl-substituted azaspiro[3.5]nonane chemistry.coach
Simmons-Smith Reaction CH₂I₂, Zn-Cu Alkene precursor on the spirocycle Cyclopropanated azaspiro[3.5]nonane chemistry.coach

Comparative Stability and Reactivity Trends in Azaspiro[3.5]nonane Analogs

The stability and reactivity of the azaspiro[3.5]nonane system can be significantly influenced by the introduction of other heteroatoms or functional groups into the spirocyclic framework. These modifications create a diverse family of analogs with distinct chemical properties.

For example, replacing a methylene (B1212753) group with an oxygen atom to form an oxa-azaspiro[3.5]nonane analog (e.g., 7-oxa-2-azaspiro[3.5]nonane) can alter the ring conformation and electronic distribution, impacting its metabolic stability and utility as a piperidine (B6355638) bioisostere. univ.kiev.uaresearchgate.net The introduction of a second nitrogen atom, creating a diazaspiro[3.5]nonane, offers two sites for derivatization, increasing the potential for creating complex libraries of compounds. The presence of a sulfone group, as in 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide, introduces a bulky, electron-withdrawing group that would drastically alter the reactivity of the adjacent ring compared to the parent hydrocarbon system. bldpharm.com

Advanced Structural Analysis and Conformational Landscapes of Azaspiro 3.5 Nonane Systems

Spectroscopic Characterization Techniques for Azaspiro[3.5]nonane Compounds

Spectroscopic methods are indispensable for confirming the successful synthesis and purity of novel chemical entities. For azaspiro[3.5]nonane derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is routinely employed to establish molecular structure and identity.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. uobasrah.edu.iq For a compound such as 2,2-Dimethoxy-7-azaspiro[3.5]nonane, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR spectra reveal the number of distinct proton environments, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). In the 7-azaspiro[3.5]nonane core, the protons on the cyclobutane (B1203170) ring and the piperidine (B6355638) ring would exhibit characteristic chemical shifts and coupling patterns. The methoxy (B1213986) groups (-OCH₃) of the dimethoxy acetal (B89532) at the C-2 position would typically appear as a sharp singlet in the 3.0-4.0 ppm range, integrating to six protons. The protons on the piperidine ring adjacent to the nitrogen atom (C-6 and C-8) would be expected in the 2.5-3.5 ppm region, with their exact shift depending on the nitrogen's substitution.

¹³C NMR spectroscopy provides information on the number of unique carbon atoms in the molecule. uobasrah.edu.iq The spiro-carbon (C-4) is a key feature, typically appearing as a quaternary signal. The carbon of the acetal (C-2) would be significantly downfield due to the two attached oxygen atoms. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals, confirming the connectivity between the cyclobutane and piperidine rings through the spiro-center. nih.gov These methods are routinely used to characterize novel azaspiro[3.5]nonane derivatives. nih.govnih.gov

The following table outlines the expected NMR chemical shifts for the core structure of this compound, based on general principles and data from related heterocyclic systems.

Atom Position Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Notes
C1, C31.5 - 2.225 - 40Protons on the cyclobutane ring.
C2-95 - 110Acetal carbon, no attached protons.
C4-35 - 50Quaternary spiro-carbon.
C5, C91.6 - 2.530 - 45Protons on the piperidine ring.
C6, C82.5 - 3.545 - 60Protons adjacent to the nitrogen atom.
-OCH₃3.0 - 4.050 - 60Methoxy group protons and carbons.

Note: The actual chemical shifts can vary based on the solvent used and substitution on the nitrogen atom.

Mass spectrometry is a critical technique for determining the molecular weight of a compound and confirming its elemental composition. For this compound (Molecular Formula: C₁₀H₁₉NO₂), the expected monoisotopic mass is 185.1416 Da.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula, distinguishing it from other potential structures with the same nominal mass. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the molecular ion ([M+H]⁺) for analysis. The determination of a compound's molecular formula with high accuracy is a standard method in the characterization of novel molecules. researchgate.netnih.gov

The fragmentation pattern observed in the mass spectrum can also offer structural clues. For this compound, characteristic fragmentation would likely involve the loss of a methoxy group (-OCH₃) or cleavage of the rings, providing further evidence for the proposed structure.

Technique Information Provided Expected Result for C₁₀H₁₉NO₂
Mass Spectrometry (MS)Molecular Weight (Nominal Mass)M⁺ = 185
High-Resolution Mass Spectrometry (HRMS)Exact Mass and Elemental Formula[M+H]⁺ = 186.1494 (Calculated for C₁₀H₂₀NO₂⁺)

X-ray Crystallography for Three-Dimensional Structure Determination

While NMR and MS provide data on connectivity and formula, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and the absolute configuration of stereocenters.

For an azaspiro[3.5]nonane derivative, a crystal structure would definitively confirm the spirocyclic nature and the relative orientation of substituents. It would reveal the precise conformation of both the cyclobutane and piperidine rings. The piperidine ring in a 7-azaspiro[3.5]nonane system typically adopts a chair conformation to minimize steric strain. X-ray analysis would provide the exact torsional angles and show any distortions from an ideal chair or cyclobutane puckering induced by the spiro-fusion or other substituents. This level of detail is critical for computational modeling and understanding potential receptor-ligand interactions. Although a specific crystal structure for this compound is not publicly documented, the technique is a gold standard for the stereochemical analysis of complex spirocyclic systems. nih.gov

Conformational Analysis of the Spiro[3.5]nonane Scaffold

The shape and flexibility of a molecule are key determinants of its physical and biological properties. The spiro[3.5]nonane scaffold is specifically chosen in many applications to impart a high degree of three-dimensionality and conformational rigidity.

The fusion of two rings through a single, shared carbon atom significantly restricts the conformational freedom of the entire molecule. researchgate.net Unlike a simple cyclohexane (B81311) or piperidine ring that can undergo ring-flipping, the spiro-junction in the azaspiro[3.5]nonane system locks the rings into a more defined orientation. This inherent rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. nih.gov The spiro[3.5]nonane scaffold creates a rigid, three-dimensional structure that is a significant departure from the "flat" nature of many aromatic-rich compounds. researchgate.net

Stereochemistry plays a vital role in the function of chiral molecules. In substituted azaspiro[3.5]nonane systems, multiple stereocenters can exist. For instance, substitution on the cyclobutane or piperidine rings can create chiral carbons. The synthesis of such compounds often results in a mixture of diastereomers or enantiomers.

A key stereochemical aspect is that the spiro-carbon itself can be a stereocenter if the substitution pattern on both rings makes the molecule chiral as a whole. The synthesis and separation of individual stereoisomers are often necessary to evaluate their distinct properties. nih.govnih.gov Advanced NMR techniques and, most definitively, X-ray crystallography are used to assign the absolute and relative stereochemistry of these complex molecules. nih.gov Understanding the precise three-dimensional arrangement of all atoms is fundamental to correlating structure with activity.

Computational Chemistry and Theoretical Investigations of Azaspiro 3.5 Nonane Compounds

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in unraveling the intricate details of chemical reactions, providing a molecular-level understanding of reaction pathways and the factors that govern them.

Density Functional Theory (DFT) Applications in Spiro Compound Studies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the mechanisms of complex organic reactions, including the synthesis of spiro compounds. researchgate.netresearchgate.net DFT methods allow for the accurate calculation of the energies of reactants, products, and intermediate structures along a reaction coordinate. For the synthesis of a molecule like 2,2-Dimethoxy-7-azaspiro[3.5]nonane, which could potentially be formed through an intramolecular cyclization, DFT can be employed to model the entire reaction energy profile. researchgate.netresearchgate.net By calculating the energies of various potential intermediates and transition states, researchers can identify the most energetically favorable pathway for the formation of the spirocyclic framework. These calculations can also shed light on the regioselectivity and stereoselectivity of the reaction, aspects of critical importance in the synthesis of complex molecules. researchgate.net

Transition State Analysis and Reaction Pathway Determination

A key aspect of understanding a reaction mechanism is the characterization of its transition state(s) – the highest energy points along the reaction pathway. youtube.com DFT calculations are particularly adept at locating and characterizing the geometry and energy of these fleeting structures. researchgate.net For a hypothetical intramolecular cyclization to form the 7-azaspiro[3.5]nonane core, DFT can be used to model the transition state, providing crucial information about the bond-forming and bond-breaking processes. youtube.com The calculated activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

To illustrate, a hypothetical energy profile for a key step in the formation of an azaspiro[3.5]nonane ring system is presented in Table 1. The values are representative of those that could be obtained from DFT calculations for such a cyclization reaction.

Table 1: Representative Calculated Energies for a Hypothetical Azaspiro[3.5]nonane Ring Formation Step
StructureDescriptionRelative Energy (kcal/mol)
ReactantAcyclic Precursor0.0
Transition State (TS)Cyclization Transition State+25.5
ProductCyclized Azaspiro[3.5]nonane-15.2

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a suite of descriptors that quantify various aspects of a molecule's electronic character.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, a theoretical FMO analysis would reveal the spatial distribution of these key orbitals. The HOMO would likely be localized on the nitrogen atom of the piperidine (B6355638) ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, would be distributed across the sigma anti-bonding orbitals of the ring system. Table 2 provides representative HOMO and LUMO energy values for the parent 7-azaspiro[3.5]nonane, as would be calculated by DFT methods.

Table 2: Representative Calculated Frontier Molecular Orbital Energies for 7-Azaspiro[3.5]nonane
OrbitalEnergy (eV)
HOMO-6.5
LUMO+1.2
HOMO-LUMO Gap7.7

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Local reactivity descriptors, on the other hand, provide information about the reactivity of specific atoms or regions within a molecule. These descriptors can be used to predict the most likely sites for nucleophilic or electrophilic attack. For this compound, these calculations would likely confirm the nucleophilic character of the nitrogen atom and identify any electrophilic sites on the carbon skeleton. Table 3 presents typical values for global reactivity descriptors for a simple piperidine derivative, which serves as a model for the 7-azaspiro[3.5]nonane core.

Table 3: Representative Calculated Global Reactivity Descriptors for a Piperidine Derivative
DescriptorValue (eV)
Chemical Hardness (η)3.85
Chemical Softness (S)0.26
Electrophilicity Index (ω)0.95

Conformational Energetics and Dynamics Using Computational Methods

The three-dimensional shape of a molecule is intimately linked to its biological activity and physical properties. Computational methods are essential for exploring the conformational landscape of flexible molecules like this compound. nih.govresearchgate.net The piperidine ring in this compound can adopt several conformations, with the chair and twist-boat forms being the most significant. wikipedia.orglibretexts.org

DFT and other high-level computational methods can be used to calculate the relative energies of these different conformers, allowing for the determination of the most stable three-dimensional structure. nih.govresearchgate.net For the piperidine ring in this compound, the chair conformation is expected to be the most stable. wikipedia.org However, the presence of substituents and the spiro-fused cyclobutane (B1203170) ring can influence the conformational equilibrium. Computational studies can quantify these effects and provide a detailed picture of the conformational preferences of the molecule. nih.govnih.govd-nb.info

Table 4 presents a representative set of calculated relative energies for the different conformations of a substituted piperidine ring, illustrating the typical energy differences between the chair, twist-boat, and boat forms.

Table 4: Representative Calculated Relative Conformational Energies for a Substituted Piperidine Ring
ConformationRelative Energy (kcal/mol)
Chair0.0
Twist-Boat5.5
Boat6.9

Molecular Modeling and Docking Studies for Predicting Molecular Interactions

Binding Mode Analysis and Structure-Activity Relationship (SAR) Insights through Computational Modeling

Once promising hit compounds are identified, computational modeling plays a crucial role in understanding their binding mode at the atomic level and in rationalizing the observed structure-activity relationships (SAR).

A notable example is the study of a series of 7-azaspiro[3.5]nonane derivatives as agonists for the G-protein coupled receptor 119 (GPR119). nih.gov In this study, molecular modeling was employed to elucidate the binding mode of these novel agonists. The researchers developed a homology model of the human GPR119 receptor, as no crystal structure was available. This model served as the basis for docking studies to understand how the azaspiro[3.5]nonane derivatives interact with the receptor.

The docking studies revealed key interactions between the ligands and the receptor. For instance, the piperidine nitrogen of the 7-azaspiro[3.5]nonane core was identified as a potential hydrogen bond acceptor. The substituents on the piperidine nitrogen (the N-capping group) and the aryl group at another position were found to occupy distinct pockets within the binding site, and their nature significantly influenced the agonist potency.

The optimization of these substituents, guided by computational modeling, led to the identification of highly potent GPR119 agonists. The SAR insights gained from these studies are summarized below:

The N-capping group on the piperidine: The size and nature of this group were found to be critical for activity. Modeling suggested that this group occupies a specific hydrophobic pocket, and modifications that improve the fit within this pocket lead to increased potency.

The left aryl group: This part of the molecule was found to engage in important interactions with another region of the binding site. The substitution pattern on this aromatic ring was systematically varied to optimize these interactions, resulting in enhanced agonist activity.

Table 2: Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane GPR119 Agonists

Compound MoietyObservation from SAR StudiesComputational Insight
7-Azaspiro[3.5]nonane Core The spirocyclic core serves as a rigid scaffold to orient the key interacting groups.Docking studies confirmed the role of the scaffold in positioning the pharmacophoric elements correctly within the GPR119 binding pocket.
Piperidine N-capping Group (R²) Potency is highly sensitive to the nature of this group.Molecular modeling indicated that this group fits into a specific hydrophobic pocket of the receptor.
Aryl Group (R³) Substitutions on the aryl ring significantly impact agonist activity.The aryl group and its substituents were predicted to form key interactions with specific amino acid residues in the binding site.

These computational investigations not only provided a structural rationale for the observed SAR but also guided the synthetic efforts towards more potent compounds. The iterative cycle of computational design, synthesis, and biological testing is a hallmark of modern drug discovery and has proven to be highly effective in the development of novel therapeutic agents based on the azaspiro[3.5]nonane scaffold.

Applications and Strategic Importance in Chemical Design and Discovery

Role as Versatile Building Blocks in Complex Molecule Synthesis

The modular nature of chemical synthesis allows for the assembly of complex molecules from simpler, pre-functionalized units known as building blocks. semanticscholar.org The 7-azaspiro[3.5]nonane scaffold is a prime example of such a versatile building block, providing a rigid core upon which further complexity can be built. nih.govresearchgate.net Synthetic chemists utilize these scaffolds to construct diverse libraries of compounds for screening and discovery programs. nih.gov

The strategic advantage of using a building block like 2,2-dimethoxy-7-azaspiro[3.5]nonane lies in its inherent structural features. The spirocyclic core introduces a defined three-dimensional shape early in a synthetic sequence. The dimethoxy acetal (B89532) can serve as a protected ketone, which can be deprotected and further functionalized, while the secondary amine of the piperidine (B6355638) ring allows for a wide range of modifications. This dual functionality enables the divergent synthesis of numerous derivatives from a single, common intermediate. This approach is a cornerstone of diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse and complex molecules, often inspired by natural products. nih.govillinois.edu By starting with a complex and rigid scaffold, chemists can rapidly generate novel molecules with a high degree of sp³ character, a feature often correlated with success in clinical drug development. bldpharm.com

Scaffold Diversity in Medicinal Chemistry Research

In medicinal chemistry, the molecular scaffold is the central framework of a drug molecule, dictating the spatial orientation of pharmacophoric groups. The diversity of these scaffolds within a screening library is crucial for increasing the probability of identifying novel hits against biological targets. nih.gov Spirocyclic scaffolds, such as 7-azaspiro[3.5]nonane, have gained significant traction as they offer a distinct departure from the predominantly flat, aromatic structures that have historically populated compound collections. bldpharm.comspirochem.com

The incorporation of the 7-azaspiro[3.5]nonane motif contributes to scaffold diversity by introducing novel three-dimensional topologies. spirochem.com This structural novelty can be key to unlocking new intellectual property and exploring biological targets that have been intractable with traditional, flatter molecules. spirochem.com

The concept of "escaping flatland" is a guiding principle in modern drug discovery, emphasizing the need for molecules with greater three-dimensionality (3D). researchgate.net Molecules with higher sp³-hybridized carbon content tend to have improved physicochemical properties, such as solubility, and can achieve better binding to the complex, three-dimensional surfaces of protein targets. bldpharm.com

The 7-azaspiro[3.5]nonane scaffold is inherently three-dimensional due to its spirocyclic nature. bldpharm.com The fusion of a cyclobutane (B1203170) and a piperidine ring at a single carbon atom creates a rigid structure with substituents projecting in well-defined vectors. This rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher potency. spirochem.comresearchgate.net The use of such pre-defined 3D building blocks allows medicinal chemists to more effectively and systematically explore the vastness of chemical space, moving beyond the limitations of two-dimensional structures. spirochem.comnih.gov This exploration is critical for identifying next-generation therapeutics with novel mechanisms of action.

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is exchanged for a structurally different but functionally similar group to optimize drug properties. spirochem.com This can improve potency, selectivity, metabolic stability, or pharmacokinetic profiles. The 7-azaspiro[3.5]nonane moiety and its analogues are increasingly used as bioisosteres for common heterocyclic rings like piperidine and morpholine (B109124). bldpharm.comresearchgate.net

For instance, the piperidine ring is one of the most common heterocycles found in approved drugs. researchgate.net Replacing a simple piperidine with a 7-azaspiro[3.5]nonane derivative can maintain the key nitrogen interaction while introducing a 3D vector that can be used to avoid undesirable interactions or to form new, favorable ones with the target protein. In one documented strategy, the replacement of a morpholine ring with various azaspirocycles led to a beneficial decrease in lipophilicity (logD) and an improvement in metabolic stability and selectivity. bldpharm.com This demonstrates the utility of azaspirocycles in fine-tuning the properties of a lead compound.

The true value of a scaffold is demonstrated by its successful application in the design of potent and selective modulators of biological targets. The 7-azaspiro[3.5]nonane scaffold has proven its utility in this regard.

A notable example is the development of agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov In a focused research effort, scientists designed and synthesized a series of novel GPR119 agonists based on the 7-azaspiro[3.5]nonane core. The design rationale centered on using the spirocyclic scaffold to correctly position the necessary pharmacophoric elements—a piperidine N-capping group and an aryl group—for optimal interaction with the receptor. nih.gov Through systematic optimization of these groups attached to the rigid scaffold, a potent agonist was identified (compound 54g in the study) that exhibited desirable pharmacokinetic properties and demonstrated a glucose-lowering effect in a diabetic rat model. nih.gov This work underscores how the defined geometry of the 7-azaspiro[3.5]nonane scaffold can be leveraged to achieve a precise structural fit with a molecular target, leading to the desired biological activity.

Applications in the Development of Novel Materials and Chemical Processes

While the primary application of 7-azaspiro[3.5]nonane derivatives has been in medicinal chemistry, their unique structural and chemical properties also suggest potential uses in materials science and as reagents in chemical processes. An improved synthesis for a related analogue, 2-oxa-7-azaspiro[3.5]nonane, has been described, highlighting its utility as a novel reagent. researchgate.net

In the realm of materials science, molecular building blocks are used to construct complex architectures like metal-organic frameworks (MOFs) and porous organic polymers. semanticscholar.org The rigidity and defined exit vectors of the 7-azaspiro[3.5]nonane scaffold could potentially be exploited in the design of novel porous materials with tailored pore sizes and functionalities. The nitrogen atom within the scaffold could serve as a coordination site for metal ions or as a site for post-synthetic modification. Although this application is less explored, the fundamental properties of the scaffold make it an intriguing candidate for the development of next-generation functional materials.

Data on 7-Azaspiro[3.5]nonane Derivatives

Compound Name/ClassKey Feature/ApplicationResearch Context
7-Azaspiro[3.5]nonane Derivatives Potent GPR119 AgonistsDesigned to achieve a specific structural fit with the GPR119 receptor for treating diabetes. nih.gov
Azaspirocycles Bioisosteric replacement for morpholineUsed to lower lipophilicity and improve metabolic stability and selectivity in MCHr1 antagonists. bldpharm.com
2-Azaspiro[3.3]heptane Bioisostere for piperidineProposed as a mimetic for the piperidine ring to improve molecular properties. researchgate.net
2-Oxa-7-azaspiro[3.5]nonane Novel reagent in medicinal chemistryAn improved synthesis was developed, indicating its utility as a building block. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethoxy-7-azaspiro[3.5]nonane, and how can purity be maximized?

  • Methodology : A two-step cyclization process is commonly employed. First, react a substituted cyclohexanone precursor with a methoxy-containing amine under basic conditions (e.g., K2_2CO3_3) to form the spirocyclic core. Second, introduce dimethoxy groups via nucleophilic substitution using methyl iodide in DMF. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity .
  • Critical Parameters : Temperature control (<50°C) prevents ring-opening side reactions. Use anhydrous solvents to avoid hydrolysis of intermediates.

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm the spirocyclic structure (e.g., distinct methoxy singlet at δ 3.2–3.4 ppm and sp3^3-hybridized carbons at δ 45–60 ppm) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the spiro system, critical for understanding reactivity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C9_9H17_{17}NO2_2; [M+H]+^+ = 184.1332) .

Q. What biological targets are associated with this compound?

  • Primary Targets : Sigma-1 receptors (S1R) and metabolic enzymes (e.g., cytochrome P450). Binding assays show moderate S1R affinity (Ki ~100–500 nM) .
  • Mechanistic Insight : The dimethoxy groups enhance membrane permeability, while the spirocyclic core stabilizes ligand-receptor interactions via hydrophobic packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced receptor binding?

  • SAR Strategies :

  • Substituent Effects : Replace methoxy with bulkier groups (e.g., ethoxy) to increase steric hindrance, improving S1R selectivity. Conversely, electron-withdrawing groups (e.g., nitro) reduce off-target interactions .
  • Spiro Ring Expansion : Analogues like 2,2-Dimethoxy-8-azaspiro[4.5]decane show 3x higher S1R affinity due to reduced ring strain .
    • Data Table :
DerivativeModificationS1R Ki (nM)Selectivity (S1R/S2R)
ParentNone4505:1
Ethoxy-OCH2_2CH3_322012:1
Nitro-NO2_26002:1

Q. What computational methods predict the binding affinity of this compound to sigma receptors?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina with S1R crystal structures (PDB: 5HK1). Focus on hydrophobic pockets near TM3/TM4 helices .
  • DFT Calculations : Analyze charge distribution to optimize hydrogen bonding with Glu172 and π-π stacking with Phe144 .
    • Validation : Compare computed binding energies with experimental Ki values. Discrepancies >1.5 kcal/mol suggest flawed force field parameters .

Q. How can contradictions in biological activity data (e.g., variable Ki values across studies) be resolved?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or radioligands (e.g., 3^3H-DTG vs. 3^3H-Pentazocine) .
  • Compound Stability : Hydrolysis of methoxy groups in aqueous buffers alters ligand properties .
    • Mitigation :
  • Orthogonal Assays : Combine radioligand binding with functional assays (e.g., Ca2+^{2+} flux) to confirm target engagement .
  • QC Protocols : Monitor compound integrity via LC-MS before/during experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.